6-Bromo-2,2-dimethylspiro[3.3]heptane
Description
6-Bromo-2,2-dimethylspiro[3.3]heptane (C₁₀H₁₇Br) is a spirocyclic compound featuring a bromine substituent at the 6-position and two methyl groups at the 2-position of the spiro[3.3]heptane scaffold. Its structure is defined by two fused three-membered rings sharing a central carbon atom, contributing to significant steric and electronic effects. The compound’s molecular weight is 217.15 g/mol, with SMILES notation CC1(CC2(C1)CC(C2)CBr)C and InChIKey GJUYTIHTBVMVTO-UHFFFAOYSA-N .
Properties
IUPAC Name |
6-bromo-2,2-dimethylspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-8(2)5-9(6-8)3-7(10)4-9/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDHSOBBKIGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylspiro[3.3]heptane typically involves the bromination of 2,2-dimethylspiro[3.3]heptane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethylspiro[3.3]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 6-hydroxy-2,2-dimethylspiro[3.3]heptane or 6-amino-2,2-dimethylspiro[3.3]heptane.
Reduction: Formation of 2,2-dimethylspiro[3.3]heptane.
Oxidation: Formation of 6-oxo-2,2-dimethylspiro[3.3]heptane.
Scientific Research Applications
6-Bromo-2,2-dimethylspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethylspiro[3.3]heptane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 6-Bromo-2,2-dimethylspiro[3.3]heptane and its analogs:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₇Br | Br, 2×CH₃ | 217.15 | Spirocyclic core with bromine and dimethyl |
| 6-Bromo-2-oxaspiro[3.3]heptane | C₆H₉OBr | Br, O-heteroatom | 177.04 | Oxygen atom replaces one methyl group |
| 6-Bromo-2-thiaspiro[3.3]heptane | C₆H₉BrS | Br, S-heteroatom | 193.11 | Sulfur atom in place of oxygen |
| 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane | C₁₀H₁₇Br | BrCH₂, 2×CH₃ | 217.15 | Bromomethyl substituent at 6-position |
| 2-(Bromomethyl)-2-methylspiro[3.3]heptane | C₉H₁₅Br | BrCH₂, CH₃ | 203.12 | Bromomethyl at 2-position, smaller core |
Key Observations:
- Heteroatom Influence : Replacing methyl groups with oxygen (2-oxa) or sulfur (2-thia) reduces molecular weight and alters electronic properties. Sulfur analogs (e.g., 6-bromo-2-thiaspiro[3.3]heptane) exhibit higher lipophilicity (XLogP3 = 2.1) compared to oxygen analogs .
- Substituent Position : Bromine at the 6-position (target compound) vs. bromomethyl at the 2-position (e.g., 2-(bromomethyl)-2-methylspiro[3.3]heptane) leads to divergent steric environments and reactivity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Bromo-2,2-dimethylspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C10H17Br
- CAS Number : 2378501-10-9
- SMILES Notation : CC1(CC2(C1)CC(C2)CBr)C
- InChI Key : GJUYTIHTBVMVTO-UHFFFAOYSA-N
The compound features a bromine atom at the 6-position of the spiro[3.3]heptane framework, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that spirocyclic compounds, including this compound, exhibit antimicrobial properties. The structural features of these compounds can facilitate interactions with microbial membranes or enzymes, leading to inhibition of growth.
Anticancer Activity
Several studies have explored the anticancer potential of spiro compounds. The unique structure of this compound may allow it to interact with cellular pathways involved in cancer progression. For instance, it could affect cell signaling pathways or induce apoptosis in cancer cells.
The mechanism of action for this compound is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : It could interact with specific receptors on cell membranes, altering cellular responses.
Further studies are needed to clarify these mechanisms and identify specific molecular targets.
Case Studies
- Antimicrobial Assays : A study conducted on various spirocyclic compounds demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This suggests that the bromine atom in this compound may play a crucial role in its efficacy against pathogens.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that spiro compounds can induce apoptosis through mitochondrial pathways. The presence of the spiro structure may enhance this effect by stabilizing pro-apoptotic factors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Anticancer |
| 2-Methylspiro[3.3]heptane | Spirocyclic | Moderate Anticancer |
| 6-Chloro-2,2-dimethylspiro[3.3]heptane | Spirocyclic | Antimicrobial |
This table illustrates the biological activities associated with similar compounds, highlighting the potential advantages conferred by bromination in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
